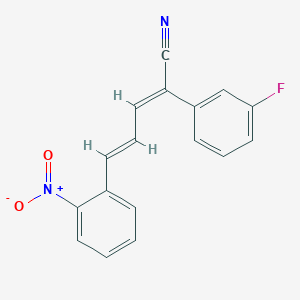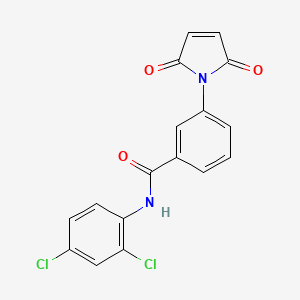![molecular formula C19H21ClN2O2S B4890583 4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B4890583.png)
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C18H20ClNO2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a butoxy group attached to a benzamide core, with a chloro-methylphenyl group linked via a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-4-methylphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-chloro-4-methoxyphenyl)benzamide
- 4-butoxy-N-(3-chloro-4-methylphenyl)benzamide
Comparison
Compared to similar compounds, 4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is unique due to its carbamothioyl linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-3-4-11-24-16-9-6-14(7-10-16)18(23)22-19(25)21-15-8-5-13(2)17(20)12-15/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNAJOEJKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4890503.png)
![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B4890513.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-(3-{[(3-butoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B4890523.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B4890571.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
